molecular formula C7H8FN3 B1339616 1-(3-Fluorophenyl)guanidine CAS No. 65783-19-9

1-(3-Fluorophenyl)guanidine

Cat. No. B1339616
CAS RN: 65783-19-9
M. Wt: 153.16 g/mol
InChI Key: LABHBMYCBQAGMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)guanidine is a compound that falls within the broader class of fluoro-substituted guanidines. These compounds have been synthesized and characterized for various applications, including their potential as therapeutic agents and their unique chemical properties that lend themselves to applications such as anion exchange polymer electrolytes and molecular recognition .

Synthesis Analysis

The synthesis of guanidine derivatives, including those with fluorophenyl groups, typically involves reactions that allow for the precise control of cation functionality. For instance, guanidinium-functionalized anion exchange polymer electrolytes were synthesized via activated fluorophenyl-amine reactions, which are followed by methylation with dimethyl sulfate . Additionally, a library of chiral guanidines has been synthesized using tartaric acid skeletons, demonstrating the versatility in synthesizing guanidine derivatives with various structural features .

Molecular Structure Analysis

The molecular structure of fluoro-substituted guanidines has been elucidated using techniques such as NMR spectroscopy, FTIR, and single-crystal X-ray spectroscopy. These studies have shown that molecules are stabilized by strong intramolecular hydrogen bonding, which is a key feature influencing their stability and reactivity . The XRD data for some of these compounds confirm the presence of these stabilizing interactions .

Chemical Reactions Analysis

Fluoro-substituted guanidines participate in various chemical reactions due to their unique functional groups. For example, they have been used in the selective determination of guanine and its derivatives by reacting with phenylglyoxal as a fluorogenic reagent . Moreover, guanidine derivatives have been identified as suitable promoters for the enantioselective fluorination of certain carbonyl compounds, showcasing their utility in synthetic organic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Fluorophenyl)guanidine derivatives are influenced by their molecular structure. The presence of the fluorophenyl group affects properties such as solubility, fluorescence, and reactivity. For instance, a guanidine derivative of naphthalimide exhibits dual fluorescence emission due to an excited-state deprotonation coupled with an intramolecular charge transfer process . The solubility and interaction with solvents can also be tuned, which is beneficial for applications such as sensors or in molecular recognition .

Scientific Research Applications

1. Synthesis of Novel Heteropolycyclic Nitrogen Systems

  • Application Summary : This research involves the synthesis of novel heteropolycyclic nitrogen systems bearing fluorine substituted pyrazolo[3,4-d] pyrimidine derived from polyfunctional π-acceptor compounds and guanidine .
  • Methods of Application : The synthesis involves the interaction between N’-heteroaryl guanidine 4 with polyfunctional π-acceptors in different media and conditions . The structures of the synthesized compounds were established by spectroscopic analysis .
  • Results or Outcomes : The synthesized compounds were evaluated as antifungal probes in various concentrations .

2. Guanidinium Functionalized Anion Exchange Polymer Electrolytes

  • Application Summary : This research involves the development of guanidinium functionalized anion exchange polymer electrolytes via activated fluorphenyl-amine reaction .
  • Methods of Application : The polymerization of poly(arylene ether sulfone)s (PAES-S and PAES-SO2) was carried out using 4,4 ́-Difluorodiphenylsulfone (DFS), 1,1,3,3-tetramethylguanidine (TMG), dimethyl sulfate (DMS), and other compounds . The resulting polymer was treated with DMS in DMAc at 90 oC .
  • Results or Outcomes : The resulting polymer was denoted PAES-TMG .

properties

IUPAC Name

2-(3-fluorophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABHBMYCBQAGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469813
Record name N-(3-fluorophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)guanidine

CAS RN

65783-19-9
Record name N-(3-fluorophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.